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molecular formula C9H9BO2 B1396704 3-Vinylbenzo[c][1,2]oxaborol-1(3H)-ol CAS No. 952149-27-8

3-Vinylbenzo[c][1,2]oxaborol-1(3H)-ol

Cat. No. B1396704
M. Wt: 159.98 g/mol
InChI Key: URUNFBSBXUCCAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09422271B2

Procedure details

To a suspension of NaH (1.23 g, 28.2 mmol, 1.2 equiv., 60% content) in THF (10 mL) was added a solution of 1-(2-bromophenyl)prop-2-en-1-ol (5.0 g, 23.5 mmol, 1.0 eq) in THF (10 mL) dropwise at 0° C. The mixture was stirred for 1 h, then, cooled to −70° C. n-BuLi (11.3 mL, 28.2 mmol, 1.2 eq., 2.5M in THF) was added. The mixture was stirred for 1 h, then, triisopropyl borate (5.3 g, 28.2 mmol, 1.2 equiv.) was added. The mixture was stirred for 5 h, then, quenched with 2N H2SO4. The mixture was partitioned between brine and ethylacetate. The organic layer was washed over brine, dried over Na2SO4, filtered and concentrated. The residue was purified by column chromatography to yield 3-vinylbenzo[c][1,2]oxaborol-1(3H)-ol (2.2 g, 57%). LC-MS (m/z)=158.9, 160.9 [M+H]+.
Name
Quantity
1.23 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
11.3 mL
Type
reactant
Reaction Step Three
Quantity
5.3 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].Br[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH:10]([OH:13])[CH:11]=[CH2:12].[Li]CCCC.[B:19](OC(C)C)(OC(C)C)[O:20]C(C)C>C1COCC1>[CH:11]([CH:10]1[O:13][B:19]([OH:20])[C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]1=2)=[CH2:12] |f:0.1|

Inputs

Step One
Name
Quantity
1.23 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)C(C=C)O
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
11.3 mL
Type
reactant
Smiles
[Li]CCCC
Step Four
Name
Quantity
5.3 g
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
The mixture was stirred for 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
The mixture was stirred for 5 h
Duration
5 h
CUSTOM
Type
CUSTOM
Details
quenched with 2N H2SO4
CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between brine and ethylacetate
WASH
Type
WASH
Details
The organic layer was washed over brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(=C)C1C2=C(B(O1)O)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 58.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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